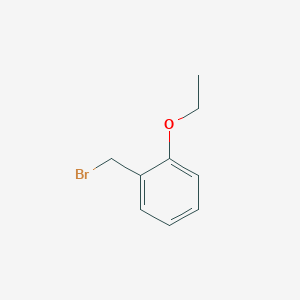

1-(Bromomethyl)-2-ethoxybenzene

Descripción

Contextual Significance of Benzylic Halides in Chemical Synthesis

Benzylic halides are a class of organic compounds characterized by a halogen atom attached to a carbon atom that is, in turn, bonded to a benzene (B151609) ring. This structural feature imparts a heightened reactivity compared to simple alkyl halides. The proximity of the aromatic ring allows for the stabilization of reaction intermediates, such as the benzylic carbocation in SN1 reactions or the transition state in SN2 reactions, through resonance. ucalgary.ca

This enhanced reactivity makes benzylic halides valuable substrates for a wide range of nucleophilic substitution reactions. They readily react with various nucleophiles, including alkoxides, amines, and carbanions, to form new carbon-carbon and carbon-heteroatom bonds. acs.org Consequently, benzylic halides are fundamental building blocks in the synthesis of a diverse array of organic molecules, from pharmaceuticals and agrochemicals to materials science components. ontosight.ai The specific nature of the substitution reaction, whether it proceeds via an SN1 or SN2 pathway, is influenced by the substitution pattern of the benzylic halide (primary, secondary, or tertiary) and the reaction conditions. ucalgary.cayoutube.com

Scope and Relevance of 1-(Bromomethyl)-2-ethoxybenzene as a Synthetic Synthon

This compound, also known as o-ethoxybenzyl bromide, is a primary benzylic halide that serves as a key synthon for introducing the 2-ethoxybenzyl group into target molecules. echemi.com Its structure features a bromomethyl group ortho to an ethoxy group on a benzene ring. This specific arrangement provides a reactive site for nucleophilic attack while the ethoxy group can influence the electronic properties and steric environment of the molecule.

The primary nature of the benzylic bromide in this compound generally favors SN2 reactions, which are known for their stereospecificity and predictability. ucalgary.camasterorganicchemistry.com This makes it a reliable reagent for controlled synthetic transformations.

Below is a table summarizing the key properties of this compound:

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 2417-70-1 |

| Molecular Formula | C9H11BrO |

| Molecular Weight | 215.09 g/mol . nih.govchemicalbook.com |

| Boiling Point | 246.7±15.0 °C (Predicted). chemicalbook.com |

| Density | 1.349±0.06 g/cm3 (Predicted). chemicalbook.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-(bromomethyl)-2-ethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-9-6-4-3-5-8(9)7-10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTKXEOMVUBWOFL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70615766 | |

| Record name | 1-(Bromomethyl)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2417-70-1 | |

| Record name | 1-(Bromomethyl)-2-ethoxybenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70615766 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations and Reactivity Profiles of 1 Bromomethyl 2 Ethoxybenzene

Nucleophilic Substitution at the Benzylic Carbon Center

The core reactivity of 1-(Bromomethyl)-2-ethoxybenzene lies in the susceptibility of its benzylic carbon to nucleophilic attack. This section explores the mechanistic dichotomy between S(_N)1 and S(_N)2 pathways and the compound's reactivity with a range of nucleophiles.

Comparative Analysis of S(_N)1 and S(_N)2 Reaction Pathways for Benzylic Halides

Benzylic halides, such as this compound, are capable of undergoing nucleophilic substitution through both S(_N)1 and S(_N)2 mechanisms. ucalgary.caglasp.co The preferred pathway is contingent on several factors, including the structure of the halide, the nature of the nucleophile, the solvent, and the reaction temperature.

Primary benzylic halides typically favor the S(_N)2 pathway. ucalgary.ca This mechanism involves a concerted, single-step process where the nucleophile attacks the carbon center at the same time as the leaving group (bromide) departs. youtube.com The rate of an S(_N)2 reaction is dependent on the concentrations of both the substrate and the nucleophile. youtube.com Steric hindrance around the reaction center is a critical factor; less hindered substrates react faster. youtube.com

Conversely, the S(_N)1 mechanism is a two-step process initiated by the slow, rate-determining departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. masterorganicchemistry.com The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate. youtube.commasterorganicchemistry.com The stability of the carbocation intermediate is paramount for this pathway. Benzylic carbocations are notably stabilized by resonance, which delocalizes the positive charge into the benzene (B151609) ring, making the S(_N)1 pathway more favorable than for simple alkyl halides. glasp.coreddit.com

The substitution pattern on the aryl ring can influence the preferred mechanism. Electron-donating groups (EDGs) on the ring can further stabilize the benzylic carbocation, thus promoting the S(_N)1 pathway. reddit.com Conversely, electron-withdrawing groups (EWGs) destabilize the carbocation, favoring the S(_N)2 mechanism. reddit.com

| Feature | S(_N)1 Pathway | S(_N)2 Pathway |

| Mechanism | Two-step (Carbocation intermediate) masterorganicchemistry.com | One-step (Concerted) youtube.com |

| Rate Law | Rate = k[Substrate] youtube.commasterorganicchemistry.com | Rate = k[Substrate][Nucleophile] youtube.com |

| Substrate Preference | Tertiary > Secondary > Primary masterorganicchemistry.com | Methyl > Primary > Secondary youtube.com |

| Carbocation Stability | Key factor, stabilized by resonance in benzylic systems glasp.coreddit.com | Not applicable |

| Steric Hindrance | Less influential youtube.com | Major factor, less hindrance is better youtube.com |

| Nucleophile | Weak nucleophiles are sufficient glasp.co | Strong nucleophiles are favored glasp.co |

Reactivity with Diverse Classes of Nucleophiles (e.g., Amines, Cyanides, Azides, Alkoxides)

The electrophilic benzylic carbon in this compound readily reacts with a variety of nucleophiles. These reactions are fundamental in synthetic organic chemistry for the introduction of diverse functional groups.

Amines: Reaction with primary or secondary amines leads to the formation of the corresponding N-alkylated products. This is a standard method for synthesizing substituted benzylamines.

Cyanides: The use of cyanide salts, such as sodium or potassium cyanide, results in the formation of 2-ethoxybenzyl cyanide. This reaction is a valuable tool for carbon chain extension.

Azides: Sodium azide (B81097) reacts with this compound to yield 1-(azidomethyl)-2-ethoxybenzene. This product can be further transformed, for example, through reduction to the corresponding amine or via click chemistry.

Alkoxides: Alkoxides, such as sodium ethoxide or sodium methoxide, react to form the corresponding ether. This Williamson ether synthesis is a classic method for ether formation.

Electronic and Steric Effects of the 2-Ethoxy Group on Benzylic Reactivity

The 2-ethoxy group on the benzene ring significantly influences the reactivity of the bromomethyl group through both electronic and steric effects.

Electronic Effects: The ethoxy group is an electron-donating group (EDG) due to the resonance effect of the oxygen lone pairs with the aromatic pi-system. wikipedia.org This has two major consequences:

Stabilization of the Carbocation: In an S(_N)1 reaction, the electron-donating nature of the ethoxy group helps to stabilize the positive charge of the benzylic carbocation intermediate through resonance. This stabilization accelerates the rate of S(_N)1 reactions. reddit.com

Activation of the Aromatic Ring: The increased electron density on the aromatic ring can also influence its susceptibility to other reactions, though the primary effect on the benzylic position is through-space and through-bond stabilization.

Transition Metal-Catalyzed Coupling Reactions

The bromomethyl moiety of this compound can participate in various transition metal-catalyzed cross-coupling reactions, providing powerful methods for the formation of carbon-carbon and carbon-heteroatom bonds.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Kumada, Heck) Utilizing the Bromomethyl Moiety

Suzuki-Miyaura Coupling: This versatile palladium-catalyzed reaction couples an organoboron compound with an organohalide. wikipedia.orglibretexts.org While typically used for aryl-aryl bond formation, modifications can allow for the coupling of benzylic halides. The reaction of this compound with a boronic acid or its ester in the presence of a palladium catalyst and a base would yield a diarylmethane derivative. fishersci.co.ukyoutube.com The catalytic cycle involves oxidative addition of the palladium(0) catalyst to the C-Br bond, transmetalation with the organoboron reagent, and reductive elimination to form the product and regenerate the catalyst. libretexts.org

Kumada Coupling: This reaction employs a Grignard reagent as the nucleophile and is typically catalyzed by nickel or palladium complexes. wikipedia.orgpearson.comorganic-chemistry.org The reaction of this compound with a Grignard reagent (e.g., phenylmagnesium bromide) in the presence of a suitable catalyst would form a new carbon-carbon bond. youtube.com The Kumada coupling is one of the earliest examples of catalytic cross-coupling reactions. wikipedia.org

Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orglibretexts.org While the classic Heck reaction involves aryl or vinyl halides, variations can utilize benzylic halides. The reaction of this compound with an alkene like styrene, in the presence of a palladium catalyst and a base, would lead to the formation of a substituted stilbene (B7821643) derivative. nih.govorganic-chemistry.orgbeilstein-journals.org

| Coupling Reaction | Nucleophile | Catalyst | Product Type (with this compound) |

| Suzuki-Miyaura | Organoboron compound (e.g., R-B(OH)(_2)) wikipedia.org | Palladium complex wikipedia.orglibretexts.org | Diaryl or alkyl-aryl methanes |

| Kumada | Grignard reagent (e.g., R-MgBr) wikipedia.orgpearson.com | Nickel or Palladium complex wikipedia.orgpearson.com | Diaryl or alkyl-aryl methanes |

| Heck | Alkene (e.g., R-CH=CH(_2)) wikipedia.orglibretexts.org | Palladium complex wikipedia.orglibretexts.org | Substituted alkenes |

Borylation Reactions for Organoboron Reagent Synthesis

This compound can be converted into an organoboron reagent through a borylation reaction. This process typically involves reacting the halide with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B(_2)pin(_2)), in the presence of a catalyst. mdpi.comresearchgate.net The resulting benzylic boronic ester is a valuable synthetic intermediate that can subsequently be used in reactions like the Suzuki-Miyaura coupling. researchgate.netnih.gov Photoinduced borylation methods have also emerged as a powerful tool for the synthesis of organoboron compounds from alkyl halides. nih.gov

Exploration of Other Catalytic Transformations (e.g., Palladium Migration/Carbene Insertion)

While specific examples involving this compound are not extensively documented in the reviewed literature, its structure suggests potential for a variety of catalytic transformations. Benzyl (B1604629) bromides are well-established precursors in transition metal-catalyzed cross-coupling reactions. nih.gov For instance, palladium catalysts are commonly used to form new carbon-carbon and carbon-heteroatom bonds. A hypothetical palladium-catalyzed reaction could involve the oxidative addition of the palladium catalyst into the carbon-bromine bond of this compound, followed by subsequent steps like transmetalation and reductive elimination to form a new product.

Carbene insertion reactions represent another frontier of catalytic transformations. nih.govrsc.org These reactions, often catalyzed by transition metals like rhodium or copper, involve the insertion of a carbene (a neutral, divalent carbon species) into a σ-bond. nih.govwikipedia.orglibretexts.org While typically focused on C-H bonds, insertions into other bonds are also known. nih.govrsc.org A theoretical application to this compound could involve an intramolecular reaction if a carbene could be generated elsewhere in the molecule, or an intermolecular reaction with a suitable carbene precursor. The Buchner reaction, a classic example, involves carbene addition to an aromatic ring followed by ring expansion, a potential, though likely complex, pathway for this substrate. libretexts.org

Table 1: Potential Catalytic Transformations for this compound

| Reaction Type | Catalyst (Example) | Reactant Partner (Example) | Potential Product Type |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄ | Arylboronic acid | Diaryl methane (B114726) derivative |

| Sonogashira Coupling | Pd(PPh₃)₂, CuI | Terminal alkyne | Benzyl-alkyne derivative |

| Buchwald-Hartwig Amination | Palladium catalyst | Amine | Benzyl amine derivative |

| Carbene C-H Insertion | Rh₂(OAc)₄ | Alkane | Functionalized 2-ethoxy-toluene |

Electrophilic Reactions of the Aromatic Core with Ortho-Directing Ethoxy Substituent

The aromatic ring of this compound is activated towards electrophilic aromatic substitution (SEAr) by the presence of the ethoxy group (-OCH₂CH₃). wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com The oxygen atom, with its lone pairs of electrons, can donate electron density to the benzene ring through resonance. youtube.comquora.comstackexchange.com This donation preferentially increases the electron density at the ortho and para positions relative to the meta position. youtube.comlibretexts.org

This increased nucleophilicity at specific sites directs incoming electrophiles to substitute the hydrogen atoms at these positions. jove.comlibretexts.org Consequently, the ethoxy group is classified as an ortho, para-director. The general mechanism for electrophilic aromatic substitution involves two main steps: the initial attack by the electrophile to form a resonance-stabilized carbocation intermediate (known as an arenium ion or sigma complex), followed by the rapid loss of a proton to restore aromaticity. wikipedia.orglibretexts.org For this compound, the resonance stabilization of the arenium ion is particularly effective when the attack occurs at the ortho or para positions, due to a resonance structure where the oxygen atom can directly stabilize the positive charge. libretexts.orgjove.com

However, the substitution pattern is also influenced by steric effects. libretexts.org The ethoxy group and the adjacent bromomethyl group are both sterically demanding. This steric hindrance may disfavor substitution at the ortho position (C6) closest to both groups. Therefore, electrophilic attack is most likely to occur at the para position (C4) relative to the ethoxy group, with some potential for substitution at the less hindered ortho position (C6).

Table 2: Predicted Products of Electrophilic Aromatic Substitution on this compound

| Reaction | Electrophile (E⁺) | Major Product | Minor Product |

|---|---|---|---|

| Nitration (HNO₃, H₂SO₄) | NO₂⁺ | 1-(Bromomethyl)-2-ethoxy-5-nitrobenzene | 1-(Bromomethyl)-2-ethoxy-3-nitrobenzene |

| Bromination (Br₂, FeBr₃) | Br⁺ | 4-Bromo-1-(bromomethyl)-2-ethoxybenzene | 2-Bromo-1-(bromomethyl)-6-ethoxybenzene |

| Friedel-Crafts Acylation (RCOCl, AlCl₃) | RCO⁺ | 4-Acetyl-1-(bromomethyl)-2-ethoxybenzene | 2-Acetyl-1-(bromomethyl)-6-ethoxybenzene |

Radical Chemistry and Electron Transfer Mechanisms

Role of Radical Intermediates in Solution-Phase Reactions

The carbon-bromine bond in this compound is the weakest bond in the molecule and is susceptible to homolytic cleavage, particularly under the influence of heat or UV light. chemistrysteps.comwikipedia.org This cleavage results in the formation of a bromine radical and a 2-ethoxybenzyl radical. youtube.comnumberanalytics.com

The 2-ethoxybenzyl radical is a relatively stable intermediate due to resonance. The unpaired electron on the benzylic carbon can be delocalized over the aromatic π-system, which significantly lowers its energy and increases its lifetime in solution. numberanalytics.com This radical can participate in various subsequent reactions. In radical halogenation reactions, for example, it can abstract a bromine atom from a bromine molecule (Br₂) to complete the substitution, while also generating a new bromine radical to propagate the chain reaction. youtube.comyoutube.comyoutube.com Alternatively, two 2-ethoxybenzyl radicals can combine in a termination step to form a dimer, 1,2-bis(2-ethoxyphenyl)ethane.

These radical intermediates are crucial in understanding reactions such as benzylic bromination and certain polymerization processes. numberanalytics.com The initiation step involves the homolytic cleavage of the C-Br bond, followed by propagation steps where the radical reacts with other species, and termination steps where radicals combine. youtube.com

Electrochemical Reduction Studies and Carbon-Bromine Bond Cleavage

The carbon-bromine bond in this compound can be cleaved via electrochemical reduction. umn.eduacs.org This process involves the transfer of one or more electrons from a cathode to the molecule. Studies on similar brominated organic compounds show that the reduction potential for C-Br bond cleavage is accessible. researchgate.netresearchgate.net

The mechanism can proceed through two primary pathways, depending on the potential and reaction conditions. A one-electron reduction leads to the cleavage of the C-Br bond to form a bromide ion and the 2-ethoxybenzyl radical, as discussed in the previous section. researchgate.net This radical can then abstract a hydrogen atom from the solvent, or couple with another radical to form a dimer. researchgate.net

Alternatively, a two-electron reduction can occur, leading to the formation of a highly reactive carbanion intermediate. researchgate.net This carbanion is a strong base and would likely be protonated by the solvent or trace amounts of water to yield 2-ethyltoluene. The competition between the one-electron (radical) and two-electron (carbanion) pathways influences the final product distribution. researchgate.net For instance, bulk electrolysis of similar benzylic bromides often yields a mixture of the hydrogenated (monomeric) product and the dimerized product, confirming the dual mechanistic possibilities. researchgate.net

Table 3: Products from Electrochemical Reduction of Benzylic Bromides

| Pathway | Key Intermediate | Primary Product(s) |

|---|---|---|

| One-Electron Reduction | Radical | Dimer (e.g., 1,2-bis(2-ethoxyphenyl)ethane), Hydrogenated Monomer (e.g., 2-ethyltoluene) |

| Two-Electron Reduction | Carbanion | Hydrogenated Monomer (e.g., 2-ethyltoluene) |

Synthetic Utility of 1 Bromomethyl 2 Ethoxybenzene As a Key Intermediate

Construction of Pharmacologically Active Molecules and Drug Leads

The unique structure of 1-(Bromomethyl)-2-ethoxybenzene makes it a significant precursor for the synthesis of molecules with potential therapeutic applications. The reactive bromomethyl group is an excellent electrophile for nucleophilic substitution reactions, enabling the covalent linkage of the 2-ethoxybenzyl scaffold to various pharmacophores.

Detailed research has shown that structurally similar benzyl (B1604629) bromides are used to construct complex heterocyclic systems known for their biological activity. For instance, the bromomethyl group can be coupled with heterocyclic amines, such as imidazoles or pyrazoles, to generate potent kinase inhibitors. This strategy is a cornerstone in medicinal chemistry for developing targeted cancer therapies. While direct studies on this compound are specific, analogous fluorinated derivatives have been successfully used to synthesize benzoimidazole-based kinase inhibitors, where the ether and halogen substituents help to improve metabolic stability and bioavailability.

Furthermore, this intermediate is instrumental in building the core of isoquinoline (B145761) alkaloids, a class of compounds with a broad spectrum of pharmacological activities. nih.gov Newly synthesized isoquinoline derivatives have been investigated as potent inhibitors of Rho-kinase (ROCK), a key enzyme in the regulation of smooth muscle contraction, with potential applications in treating conditions like preterm labor. nih.gov The synthesis of these molecules often relies on the cyclization of precursors derived from ortho-substituted benzylamines, which can be readily prepared from this compound.

The derivatization of this compound into triazole-containing molecules via click chemistry has also yielded compounds with significant biological profiles, including antitubercular and antifungal properties. nih.gov

Table 1: Examples of Pharmacologically Relevant Scaffolds Derived from this compound

| Molecule Class | Synthetic Connection | Potential Therapeutic Area | Key Findings |

|---|---|---|---|

| Kinase Inhibitors | Coupling of the bromomethyl group with heterocyclic amines. | Oncology | Fluorinated analogs are used to create benzoimidazole-based inhibitors, enhancing metabolic stability. |

| Isoquinoline Alkaloids | Serves as a precursor for forming the core isoquinoline ring structure. | Smooth Muscle Disorders, Neurology | Derivatives have shown significant inhibitory activity against Rho-kinase (ROCK II), a key therapeutic target. nih.gov |

| Triazole Hybrids | Conversion to an azide (B81097) followed by click chemistry with an alkyne. | Infectious Diseases | Chromenyl-triazole hybrids derived from similar bromomethylated precursors exhibit potent antitubercular and antifungal activity. nih.gov |

Elaboration into Agrochemical and Specialty Chemical Compounds

In the field of agrochemistry, this compound serves as a versatile building block for creating new active ingredients for crop protection. The bromomethyl group's reactivity allows for its incorporation into a variety of molecular structures designed to act as herbicides, fungicides, or insecticides. The synthesis often involves nucleophilic substitution reactions where the 2-ethoxybenzyl group is attached to a toxophoric moiety responsible for the desired biological effect.

Beyond large-scale agrochemicals, this intermediate is also employed in the synthesis of specialty chemicals. These are low-volume, high-value compounds with specific functions, such as fragrances, dyes, or performance-enhancing additives for industrial applications.

Precursor in Materials Science for Polymer and Resin Architectures

The utility of this compound extends into materials science, where it functions as a valuable monomer or functionalizing agent for polymers and resins. The reactive bromomethyl group can participate in various polymerization reactions, including atom transfer radical polymerization (ATRP) or as an initiator for cationic polymerization.

This allows for the creation of polymers with tailored properties. For example, incorporating the 2-ethoxybenzyl group into a polymer backbone can modify its thermal stability, solubility, and optical properties. Furthermore, the intermediate can be used to functionalize surfaces. By grafting this compound onto a substrate like silica (B1680970) or a metal oxide, the surface properties can be altered to become more hydrophobic or to provide a reactive handle for further chemical modifications.

A sophisticated application in this area is the synthesis of fluorescent macrocycles for use in organic light-emitting diodes (OLEDs). nih.gov By linking chromophoric units, which can be derived from the ethoxybenzene moiety, into a rigid macrocyclic structure, a phenomenon known as macrocyclization-induced emission enhancement (MIEE) can be achieved. nih.gov This strategy dramatically increases the fluorescence quantum yield in the solid state, leading to brighter and more efficient materials for display and lighting technologies. nih.gov

Regioselective Functionalization for Complex Molecular Scaffolds

The true synthetic power of this compound is showcased in its use for the regioselective construction of intricate molecular architectures, particularly heterocyclic and macrocyclic systems.

This compound is an ideal starting material for the synthesis of substituted isoquinolines, a core structure in many natural products and pharmaceuticals. nih.gov Various synthetic strategies can be employed, often involving the initial conversion of the bromomethyl group into a different functional group. For instance, reaction with cyanide followed by reduction yields the corresponding 2-(2-ethoxybenzyl)ethylamine. This amine can then undergo classical isoquinoline syntheses like the Bischler-Napieralski or Pictet-Spengler reactions upon condensation with an appropriate carbonyl compound or acyl chloride.

More modern methods utilize transition-metal catalysis. Palladium- or copper-catalyzed reactions can construct the isoquinoline skeleton in a more convergent manner from precursors derived from this compound. organic-chemistry.orgnih.gov These methods offer high efficiency and control over the substitution pattern on the final heterocyclic ring, providing rapid access to libraries of novel isoquinoline derivatives for biological screening. organic-chemistry.org

The concept of "click chemistry" refers to reactions that are high-yielding, wide in scope, and generate only benign byproducts. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the quintessential click reaction, and this compound is an excellent substrate for this transformation. beilstein-journals.org

The synthesis is typically a two-step process:

Azide Formation: The compound is first treated with sodium azide (NaN₃) in a polar aprotic solvent. A simple nucleophilic substitution (Sₙ2) reaction occurs where the azide ion displaces the bromide, yielding the key intermediate, 1-(azidomethyl)-2-ethoxybenzene.

Cycloaddition: The resulting azide is then reacted with a terminal alkyne in the presence of a copper(I) catalyst. This Huisgen 1,3-dipolar cycloaddition proceeds with high regioselectivity to afford the 1,4-disubstituted 1,2,3-triazole product. nih.govbeilstein-journals.org

This modular approach allows for the synthesis of a vast array of triazole-containing compounds by simply varying the alkyne reaction partner. youtube.com These triazole systems are not only stable but also act as effective linkers or pharmacophores in drug discovery and materials science. nih.gov

Table 2: Key Reactions for Regioselective Functionalization

| Reaction Type | Key Reagents | Intermediate/Product Class | Significance |

|---|---|---|---|

| Bischler-Napieralski Reaction | 1. KCN, then reduction (e.g., LiAlH₄)2. Acyl chloride, then dehydrating agent (e.g., P₂O₅) | Dihydroisoquinolines | Classic, reliable method for constructing the isoquinoline core from benzylamine (B48309) precursors. |

| Azide Substitution (Sₙ2) | Sodium Azide (NaN₃) | Benzyl Azides | Forms the essential azide intermediate required for click chemistry. |

| Cu(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Terminal Alkyne, Cu(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1,4-Disubstituted 1,2,3-Triazoles | Highly efficient and modular "click" reaction for creating complex molecules with triazole linkers. beilstein-journals.org |

The bifunctional nature of this compound makes it a candidate for building highly complex, three-dimensional structures. Its ability to act as a linker and a panel component is key to synthesizing advanced macrocycles and polycyclic systems.

Crown Ethers: Crown ethers are macrocyclic polyethers known for their ability to selectively bind cations. rsc.org this compound can be used to construct "benzylic" crown ethers. For example, reacting two equivalents of this compound with a long-chain polyethylene (B3416737) glycol under Williamson ether synthesis conditions (a strong base like sodium hydride) can lead to the formation of a large macrocycle where two 2-ethoxybenzyl units are incorporated into the ring. These modifications can alter the binding properties and solubility of the crown ether.

Coordination Cages: In supramolecular chemistry, coordination cages are self-assembled, hollow, cage-like structures formed from metal ions and organic ligands. The 2-ethoxybenzyl unit can be elaborated with chelating groups (e.g., pyridines, carboxylates). The bromomethyl handle can then be used to link these ligand precursors together, forming larger, more complex ligands that, upon coordination with metal ions, can form discrete, functional molecular cages for applications in catalysis, sensing, or molecular encapsulation.

Corannulene (B50411) Derivatives: While highly specific, the principles of using aryl building blocks to construct geodesic domes like corannulene (a fragment of buckminsterfullerene) can be applied. Multi-step synthetic sequences could utilize the 2-ethoxybenzyl moiety as one of the panels in a larger polycyclic aromatic hydrocarbon, with the bromomethyl group serving as a reactive site for annulation reactions that build up the curved, bowl-shaped structure.

The synthesis of these advanced structures relies on precise control over reaction conditions and often involves multi-step pathways, but the foundational reactivity of this compound makes it a potent tool in the arsenal (B13267) of the synthetic chemist.

Table 3: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 1-(2-Bromoethoxy)-2-ethoxybenzene |

| 2-(Bromomethyl)-5-ethoxy-1,3-difluorobenzene |

| 1-(azidomethyl)-2-ethoxybenzene |

| Corannulene |

| Sodium azide |

| Sodium hydride |

Computational and Theoretical Chemistry Studies on 1 Bromomethyl 2 Ethoxybenzene Systems

Density Functional Theory (DFT) Calculations for Molecular Properties and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and properties of molecules. It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost, making it suitable for studying medium-sized organic molecules like 1-(Bromomethyl)-2-ethoxybenzene. A DFT study of this compound would provide fundamental insights into its stability, reactivity, and spectroscopic properties. Such calculations are typically performed using various functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-31G*, cc-pVTZ) to ensure the reliability of the results.

Electronic Structure, Charge Distribution, and Orbital Analysis (HOMO/LUMO)

A detailed analysis of the electronic structure of this compound would be the first step in a computational study. This involves optimizing the molecule's geometry to find its most stable three-dimensional conformation and then calculating various electronic properties.

Electronic Structure and Charge Distribution: DFT calculations would reveal the distribution of electron density across the molecule. This is often visualized using molecular electrostatic potential (MEP) maps, which highlight electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, one would expect a high electron density around the oxygen atom of the ethoxy group and the bromine atom, while the benzylic carbon attached to the bromine would be relatively electron-deficient and thus electrophilic.

Orbital Analysis (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive. For this compound, the HOMO would likely be localized on the electron-rich benzene (B151609) ring and the ethoxy group, while the LUMO would be centered on the antibonding σ* orbital of the C-Br bond, indicating its susceptibility to nucleophilic attack at the bromomethyl group.

Hypothetical Data Table for HOMO/LUMO Analysis: Lacking published data, the following table is a hypothetical representation of what a DFT study might yield.

| Parameter | Hypothetical Value (eV) | Implication |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating capability, centered on the aromatic ring and ethoxy group. |

| LUMO Energy | -0.8 | Electron-accepting capability, centered on the C-Br bond's antibonding orbital. |

Reaction Pathway Elucidation and Transition State Characterization

DFT is an invaluable tool for mapping out the potential energy surface of a chemical reaction. This allows for the elucidation of reaction mechanisms by identifying reactants, products, intermediates, and, crucially, transition states. For this compound, a primary reaction of interest would be nucleophilic substitution (SN2) at the benzylic carbon.

Computational studies could model the reaction with various nucleophiles. By calculating the energy profile of the reaction pathway, researchers can determine the activation energy, which is the energy barrier that must be overcome for the reaction to proceed. The geometry of the transition state—the highest energy point along the reaction coordinate—can be precisely characterized, providing a snapshot of the bond-breaking and bond-forming processes.

Prediction of Regioselectivity and Stereoselectivity in Transformations

While stereoselectivity at the benzylic carbon is a key feature of SN2 reactions, regioselectivity becomes important when the aromatic ring itself is subject to attack, such as in electrophilic aromatic substitution. Although the bromomethyl group makes nucleophilic substitution more likely, DFT calculations could predict the most probable sites for electrophilic attack on the benzene ring. The directing effects of the ethoxy group (ortho-, para-directing) and the bromomethyl group (meta-directing, deactivating) would be quantified, allowing for a prediction of product distributions in such reactions. For substitution reactions, DFT can help predict whether a reaction will favor the Zaitsev (more substituted) or Hofmann (less substituted) product in elimination reactions, should conditions favor them.

Molecular Dynamics and Simulation Approaches

Molecular Dynamics (MD) simulations offer a way to study the time-dependent behavior of a molecular system. While DFT provides a static picture of a molecule at minimum energy, MD simulates the motions of atoms and molecules over time, providing insights into conformational changes, solvent effects, and transport properties.

For this compound, an MD simulation could be used to:

Analyze Conformational Flexibility: Study the rotation around the C-O and C-C single bonds to understand the molecule's preferred shapes in different environments (e.g., in a vacuum, in water, or in a nonpolar solvent).

Simulate Solvation: Model how solvent molecules arrange themselves around the solute, which can significantly influence reactivity. The simulation could reveal the structure of the solvation shell and calculate the free energy of solvation.

Study Interactions with Biomolecules: If investigating a potential biochemical role, MD simulations could model how this compound docks into the active site of a protein and assess the stability of the resulting complex.

Quantitative Structure-Reactivity Relationships (QSRR) and Reactivity Descriptors

QSRR studies aim to correlate the structural or physicochemical properties of a series of compounds with their reactivity. DFT-calculated properties are frequently used as "reactivity descriptors" in these models.

Fukui Functions and Electrophilicity/Nucleophilicity Indices

These conceptual DFT-based descriptors provide a more nuanced view of reactivity than simple orbital analysis.

Fukui Functions: The Fukui function indicates the change in electron density at a particular point in a molecule when an electron is added or removed. It helps to identify the most reactive sites for nucleophilic and electrophilic attack with greater precision than MEP maps alone. For this compound, the Fukui function would be expected to pinpoint the benzylic carbon as the primary site for nucleophilic attack.

Electrophilicity and Nucleophilicity Indices: These global reactivity indices quantify a molecule's ability to act as an electrophile or nucleophile. The electrophilicity index (ω), derived from the HOMO and LUMO energies, measures the stabilization in energy when the system acquires additional electronic charge from the environment. A higher electrophilicity index for this compound would quantitatively confirm its susceptibility to attack by nucleophiles.

Hypothetical Data Table for Reactivity Descriptors: This table illustrates the kind of data a QSRR study would generate. The values are for illustrative purposes only.

| Descriptor | Hypothetical Value | Interpretation |

|---|---|---|

| Chemical Hardness (η) | 2.85 eV | Resistance to change in electron distribution. |

| Electronic Chemical Potential (μ) | -3.65 eV | "Escaping tendency" of electrons. |

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

The Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. It is a powerful indicator of how a molecule will interact with other chemical species. The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. This potential represents the net electrostatic effect of the molecule's nuclei and electrons, and it is a guide to the regions of a molecule that are electron-rich or electron-poor.

In an MEP map, different colors are used to denote varying levels of electrostatic potential. Typically, regions of negative electrostatic potential, which are electron-rich and prone to electrophilic attack, are colored in shades of red and yellow. Conversely, areas with positive electrostatic potential, which are electron-deficient and susceptible to nucleophilic attack, are depicted in shades of blue. Green areas represent regions of neutral or near-zero potential.

For this compound, an MEP analysis would highlight specific sites of reactivity. The oxygen atom of the ethoxy group (–OCH2CH3) would be expected to exhibit a region of high negative potential (red) due to the presence of lone pairs of electrons. This makes it a likely site for interactions with electrophiles or for hydrogen bonding.

The bromine atom in the bromomethyl group (–CH2Br) is also an area of interest. While halogens can be complex, the region around the bromine atom would likely show a positive potential, often referred to as a "sigma-hole," making it capable of engaging in halogen bonding with nucleophiles. The aromatic ring itself will display a nuanced potential distribution, with the π-electron system generally creating a region of negative potential above and below the plane of the ring.

The hydrogen atoms of the methyl and methylene (B1212753) groups would be expected to show positive potential, making them potential sites for weak hydrogen bonding interactions.

The table below outlines the key atoms and their predicted electrostatic potential characteristics in this compound.

| Atom/Group | Predicted Electrostatic Potential | Implication for Reactivity |

| Oxygen (in ethoxy group) | Negative (Electron-rich) | Site for electrophilic attack, hydrogen bond acceptor |

| Bromine (in bromomethyl group) | Positive (Electron-deficient "sigma-hole") | Site for nucleophilic attack, halogen bond donor |

| Aromatic Ring (π-system) | Negative (Electron-rich) | Interaction with cations and electrophiles |

| Hydrogen atoms | Positive (Electron-deficient) | Potential for weak hydrogen bond donation |

It is important to note that the precise values and detailed topography of the MEP would require specific quantum chemical calculations, such as those employing Density Functional Theory (DFT). Such a study would provide quantitative data on the electrostatic potential minima and maxima, offering more precise insights into the reactive behavior of this compound.

Perspectives and Future Research Directions

Development of More Efficient and Environmentally Benign Synthesis Protocols

The traditional synthesis of benzylic bromides often involves radical bromination of the corresponding methylarene (2-ethoxytoluene) using reagents like N-Bromosuccinimide (NBS) in chlorinated solvents such as carbon tetrachloride (CCl₄), initiated by UV light or radical initiators. While effective, these methods pose significant environmental and safety concerns. Future research should focus on developing greener, more efficient, and safer synthetic routes.

Key research objectives include:

Safer Solvents and Reagents: Replacing hazardous solvents like CCl₄ with more benign alternatives such as acetonitrile (B52724) or ethyl acetate (B1210297) is a critical goal. researchgate.net Research into using reagents like tribromoisocyanuric acid, which can be effective in the absence of light or external initiators, could also provide a safer pathway. researchgate.net Another approach involves the substitution reaction of 2-ethoxybenzyl alcohol with hydrobromic acid, potentially catalyzed by concentrated sulfuric acid, which can be a high-yield method with water as the primary byproduct. google.com

Continuous-Flow Technology: Implementing continuous-flow protocols for the bromination of benzylic compounds can significantly improve safety and efficiency. organic-chemistry.org Flow reactors allow for precise control over reaction parameters, minimize the volume of hazardous reagents at any given time, and can be activated by energy-efficient light sources like compact fluorescent lamps (CFLs), reducing energy consumption and improving reaction yields. organic-chemistry.org

Catalytic and Atom-Economical Methods: The development of catalytic bromination methods that avoid stoichiometric and often harsh reagents is highly desirable. This includes exploring metal-free reactions and processes that maximize atom economy, thereby reducing waste.

Table 1: Comparison of Synthesis Protocols for 1-(Bromomethyl)-2-ethoxybenzene

| Feature | Traditional Method (e.g., NBS/CCl₄) | Future Benign Protocol (e.g., Flow Chemistry) |

|---|---|---|

| Reagents | N-Bromosuccinimide (NBS), AIBN (initiator) | Small excess of NBS, or alternative brominating agents |

| Solvents | Carbon tetrachloride (CCl₄), Benzene (B151609) | Acetonitrile, Ethyl acetate researchgate.netorganic-chemistry.org |

| Energy Source | High-energy UV lamp | Household compact fluorescent lamp (CFL) or other low-energy source organic-chemistry.org |

| Safety | Use of toxic/carcinogenic solvent; potential for runaway reactions | Enhanced safety through small reaction volumes and better heat transfer |

| Efficiency | Moderate to good yields | Potentially higher yields and purity, reduced reaction times organic-chemistry.org |

| Environmental Impact | High, due to hazardous solvents and waste | Significantly lower, pollution-free process focus google.com |

Discovery of Novel Reactivity and Unexplored Transformations

The reactivity of this compound is dominated by the labile carbon-bromine bond, making it an excellent electrophile for nucleophilic substitution reactions (SN1 and SN2). orgchemboulder.comquora.com While its use in forming ethers, esters, and carbon-nitrogen bonds is established, significant potential for uncovering novel transformations remains.

Future research should explore:

Photoredox and Transition-Metal Catalysis: Modern synthetic methods can unlock new reaction pathways. The generation of a benzyl (B1604629) radical from this compound via single-electron reduction is a promising avenue. chemistryviews.org This radical could then be used in various C-C and C-heteroatom bond-forming reactions, such as couplings with electron-deficient alkenes, that are not accessible through traditional ionic pathways. chemistryviews.org

Cross-Coupling Reactions: While not a direct participant, the bromomethyl group can be readily converted into other functionalities (e.g., boronic esters, organozinc reagents) that are suitable for a wide range of cross-coupling reactions like Suzuki, Stille, or Negishi couplings. This would allow the ethoxybenzyl moiety to be incorporated into complex molecular architectures.

Tandem and Domino Reactions: Designing one-pot reactions that involve initial substitution at the benzylic position followed by a subsequent intramolecular cyclization or rearrangement could provide rapid access to complex heterocyclic scaffolds. A novel approach for converting benzyl halides to aryl nitriles has been developed involving a tandem substitution and oxidative rearrangement, highlighting the potential for such multi-step, one-pot transformations. nih.gov

Table 2: Potential Unexplored Reactions of this compound

| Reaction Class | Proposed Transformation | Potential Application |

|---|---|---|

| Photocatalytic Coupling | Generation of 2-ethoxybenzyl radical and coupling with alkenes/alkynes. chemistryviews.org | Synthesis of complex carbon skeletons for drug discovery. |

| Dual Catalysis | Combination of nucleophilic substitution and transition-metal catalysis in one pot. | Efficient construction of functionalized materials or pharmaceutical intermediates. |

| C-H Activation | Use as a precursor in reactions involving subsequent C-H activation on the aromatic ring. | Late-stage functionalization of complex molecules. |

| Generation of Intermediates | Formation of 2-ethoxy-o-quinodimethane for Diels-Alder reactions. | Rapid synthesis of polycyclic and stereochemically rich structures. |

Expanded Applications in Interdisciplinary Fields (e.g., Chemical Biology, Supramolecular Chemistry)

The unique combination of a reactive "handle" (the bromomethyl group) and a functional aromatic core makes this compound a promising candidate for applications beyond traditional organic synthesis.

Chemical Biology: The 2-ethoxybenzyl group can be used as a building block for designing bioactive molecules. The bromomethyl moiety serves as a reactive linker to attach this scaffold to other pharmacophores or to biological macromolecules like proteins or nucleic acids. This makes it a potential tool for:

Covalent Inhibitors and Probes: The electrophilic bromomethyl group can form a covalent bond with nucleophilic residues (e.g., cysteine, histidine) in the active site of an enzyme, leading to irreversible inhibition.

Linker for PROTACs: It could serve as a precursor for linkers used in Proteolysis Targeting Chimeras (PROTACs), a therapeutic modality for targeted protein degradation.

Supramolecular Chemistry: This field relies on non-covalent interactions to build large, organized structures. This compound can be used to synthesize larger "host" molecules for molecular recognition or as functional units on surfaces.

Synthesis of Ligands and Hosts: By reacting it with amines or phenols, it can be incorporated into larger structures like calixarenes or cyclophanes. The ethoxybenzene unit can participate in hydrophobic and π-stacking interactions, crucial for binding "guest" molecules.

Surface Functionalization: The reactive handle can be used to graft the 2-ethoxybenzyl group onto the surface of materials like silica (B1680970) or gold nanoparticles, modifying their surface properties for applications in sensing or catalysis.

Integration of Artificial Intelligence and Machine Learning for Predictive Synthesis

The fields of artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of reaction outcomes and the design of optimal synthetic routes. researchgate.net

Future directions for this compound in this domain include:

Predictive Reaction Modeling: ML models can be trained on large datasets of chemical reactions to predict the regioselectivity and yield of transformations involving substituted aromatics. researchgate.netnih.govchemrxiv.org By inputting the structure of this compound, these tools could predict its reactivity with a wide array of nucleophiles or under various catalytic conditions, saving significant experimental time and resources.

De Novo Synthesis Planning: Retrosynthesis software powered by AI can propose novel and efficient synthetic pathways to target molecules that incorporate the 2-ethoxybenzyl scaffold. This could reveal non-intuitive connections and inspire the discovery of new reactions.

Accelerating Discovery: By combining ML predictions with automated robotic synthesis platforms, researchers can rapidly screen a wide range of reaction conditions for the synthesis and subsequent functionalization of this compound. nih.gov This high-throughput approach would accelerate the discovery of its novel reactivity and applications in the interdisciplinary fields mentioned above. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 1-(Bromomethyl)-2-ethoxybenzene, and what reaction conditions optimize yield?

- Methodological Answer : The compound is typically synthesized via bromination of 2-ethoxybenzyl alcohol or its derivatives. A common approach involves using HBr gas or N-bromosuccinimide (NBS) in a solvent like dichloromethane under reflux. For example, bromination of 2-ethoxytoluene with NBS and a radical initiator (e.g., AIBN) at 80°C achieves selective benzylic bromination . Key Parameters :

| Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|

| NBS | DCM | 80°C | 70–85 |

| HBr | AcOH | 60°C | 60–75 |

Q. How can researchers characterize the purity and structure of this compound?

- Methodological Answer : Combine nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and 2D-COSY) with high-resolution mass spectrometry (HRMS). In ¹H NMR, the benzylic bromomethyl group appears as a singlet (~δ 4.5–4.8 ppm), while the ethoxy protons resonate as a quartet (δ 1.3–1.5 ppm for CH₃ and δ 3.4–3.6 ppm for OCH₂) . Gas chromatography (GC) or HPLC with UV detection (λ = 254 nm) ensures purity >95% .

Q. What are the primary reaction pathways for this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromomethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols). For instance, reaction with sodium azide (NaN₃) in DMF at 60°C yields 2-ethoxybenzyl azide, a precursor for click chemistry. The ethoxy group stabilizes intermediates via resonance, reducing side reactions .

Advanced Research Questions

Q. How does the ethoxy group influence regioselectivity and electronic effects in cross-coupling reactions involving this compound?

- Methodological Answer : The ethoxy group acts as an electron-donating substituent, directing electrophilic attacks to the para position. In Suzuki-Miyaura couplings, computational studies (DFT at B3LYP/6-311+G(d,p)) show reduced activation energy (~5 kcal/mol) for cross-coupling at the bromomethyl site due to enhanced electron density from the ethoxy group. Use Pd(PPh₃)₄ as a catalyst in THF/water (3:1) at 80°C for optimal results .

Q. What strategies mitigate competing elimination reactions during nucleophilic substitutions with this compound?

- Methodological Answer : To suppress E2 elimination:

- Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize transition states.

- Add crown ethers (e.g., 18-crown-6) to complex counterions, enhancing nucleophilicity.

- Lower reaction temperatures (<50°C) and employ bulky bases (e.g., DBU) to disfavor β-hydrogen abstraction. Kinetic studies show these conditions reduce elimination by >90% .

Q. How can enantioselective transformations be achieved using derivatives of this compound?

- Methodological Answer : Chiral phosphine ligands (e.g., BINAP) enable asymmetric alkylation. For example, coupling with Grignard reagents (R-MgX) in the presence of NiCl₂/(R)-BINAP at −20°C yields enantiomeric excess (ee) up to 88%. Monitor ee via chiral HPLC (Chiralpak IA column, hexane/iPrOH = 90:10) .

Key Research Challenges

- Contradiction Alert : suggests bromination with Br₂/Fe yields high purity, while reports radical-initiated NBS methods as superior. Resolve by comparing reaction scalability and byproduct profiles.

- Unresolved Issue : The role of ethoxy-group rotation in stabilizing transition states remains unclear. Molecular dynamics simulations (AMBER) are recommended for deeper mechanistic insights.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.